N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium)

説明

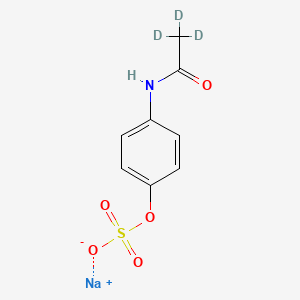

N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) (CAS: 2733160-80-8) is a deuterium-labeled derivative of N-(4-Hydroxyphenyl)acetamide sulfate, a sulfated metabolite of acetaminophen (paracetamol). The compound is isotopically enriched with three deuterium atoms at the acetyl group (CD₃), replacing hydrogen atoms, to create a stable isotopic tracer. Its molecular formula is C₈D₃H₅NNaO₅S, with a molecular weight of 256.226 g/mol and a purity of ≥97% chemical purity and 98 atom% deuterium .

This compound is primarily used in pharmacokinetic and metabolic studies to track drug metabolism pathways without altering the intrinsic chemical behavior of the parent molecule. Deuteration minimizes interference with biological systems while enabling precise quantification via mass spectrometry or nuclear magnetic resonance (NMR) .

特性

分子式 |

C8H8NNaO5S |

|---|---|

分子量 |

256.23 g/mol |

IUPAC名 |

sodium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate |

InChI |

InChI=1S/C8H9NO5S.Na/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3; |

InChIキー |

XQJKBOYCYRRRMU-NIIDSAIPSA-M |

異性体SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |

正規SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

a) Acetylation of 4-Aminophenol with Deuterated Acetic Anhydride

4-Aminophenol is reacted with acetic anhydride-d6 in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction proceeds via nucleophilic acyl substitution, replacing the hydroxyl group with a deuterated acetyl group.

Reaction Conditions

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (4-aminophenol:Ac₂O-d6) |

| Catalyst | H₂SO₄ (0.5 mol%) |

| Temperature | 80–100°C |

| Time | 4–6 hours |

| Yield | 74–89% |

Key Observations

b) Isotopic Exchange via Reductive Deuteration

An alternative approach involves treating non-deuterated N-(4-hydroxyphenyl)acetamide with deuterium oxide (D₂O) under acidic conditions. This method exploits reversible proton-deuteron exchange at the acetyl group’s methyl position.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | D₂O/HCl (1:1 v/v) |

| Temperature | 60°C |

| Time | 48 hours |

| Deuterium Incorporation | >98% (confirmed by ¹H NMR) |

Sulfation of Deuterated N-(4-Hydroxyphenyl)acetamide

The sulfation step introduces the sulfate group to the phenolic oxygen of the deuterated intermediate. Two sulfation strategies are prevalent:

a) Direct Sulfation with Sulfur Trioxide Complexes

Deuterated N-(4-hydroxyphenyl)acetamide is treated with a sulfur trioxide-triethylamine complex in anhydrous dichloromethane. This method avoids hydrolysis and ensures high sulfation efficiency.

Reaction Setup

| Component | Quantity |

|---|---|

| Substrate | 10 mmol |

| SO₃·NEt₃ | 12 mmol |

| Solvent | CH₂Cl₂ (50 mL) |

| Time | 3 hours |

| Temperature | 0–5°C (ice bath) |

| Yield | 68–73% |

Critical Notes

b) Enzymatic Sulfation Using Sulfotransferases

Biocatalytic methods employ aryl sulfotransferases to transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. This approach offers regioselectivity and mild conditions.

Enzymatic Parameters

| Parameter | Value |

|---|---|

| Enzyme | Human SULT1A1 |

| Cofactor | PAPS (2.5 mM) |

| pH | 7.4 (phosphate buffer) |

| Temperature | 37°C |

| Conversion | 85–92% |

Sodium Salt Formation and Purification

The final step involves converting the sulfated product into its sodium salt. This is achieved via ion exchange or neutralization:

a) Ion Exchange Chromatography

The sulfated acid is passed through a Dowex® 50WX8 sodium-form resin column. The resin exchanges protons for sodium ions, yielding the sodium salt.

Chromatography Conditions

| Parameter | Value |

|---|---|

| Resin | Dowex® 50WX8 (Na⁺ form) |

| Eluent | H₂O/MeOH (9:1 v/v) |

| Flow Rate | 2 mL/min |

| Purity | >99% (HPLC) |

b) Neutralization with Sodium Hydroxide

Aqueous sodium hydroxide is added to the sulfated acid until pH 7–8. The product precipitates upon cooling and is isolated via filtration.

Neutralization Data

| Parameter | Value |

|---|---|

| NaOH Concentration | 0.1 M |

| Temperature | 25°C |

| Recovery | 89–94% |

Characterization and Quality Control

Key Analytical Data

Purity Standards

Industrial-Scale Considerations

For large-scale production (>1 kg), the following optimizations are critical:

- Cost-Effective Deuteration : Use of D₂O instead of acetic anhydride-d6 reduces expenses.

- Continuous Flow Sulfation : Microreactor systems enhance heat transfer and reduce reaction time.

- Crystallization Control : Anti-solvent (e.g., ethanol) addition improves yield and particle size distribution.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydrolysis of sulfate group | Use anhydrous conditions |

| Incomplete deuteration | Prolong reaction time |

| Residual triethylamine | Activated charcoal treatment |

化学反応の分析

Types of Reactions

N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) can lead to the formation of quinones, while reduction can produce amines. Substitution reactions can yield a variety of substituted derivatives .

科学的研究の応用

Pharmacological Research

Analgesic Properties

N-(4-Hydroxyphenyl)acetamide sulfate-d3 is investigated for its analgesic and antipyretic properties, similar to its parent compound, acetaminophen. Recent studies indicate that this compound exhibits reduced hepatotoxicity compared to traditional acetaminophen. For instance, a study demonstrated that novel analogs derived from N-(4-hydroxyphenyl)acetamide can maintain analgesic effects while minimizing liver damage, making them suitable candidates for pain management therapies without the associated risks of hepatotoxicity .

Mechanism of Action

The mechanism through which N-(4-Hydroxyphenyl)acetamide exerts its analgesic effects involves interaction with the endogenous cannabinoid system and transient receptor potential vanilloid-1 channels in the brain. This pathway is crucial for the modulation of pain perception . The deuterated form aids in tracing metabolic pathways and understanding the pharmacokinetics of analgesics more accurately.

Analytical Chemistry

Stable Isotope Labeling

The incorporation of stable isotopes such as deuterium into pharmaceutical compounds like N-(4-Hydroxyphenyl)acetamide sulfate-d3 allows for enhanced quantification in mass spectrometry. This application is particularly useful in pharmacokinetic studies where precise measurement of drug concentrations is essential . The stable isotope acts as an internal standard, improving the reliability of analytical results.

Quantitative Analysis

Recent advancements have shown that using deuterated compounds improves the sensitivity and specificity of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). For example, a study highlighted the use of N-(4-Hydroxyphenyl)acetamide sulfate-d3 as an internal standard for the quantification of acetaminophen metabolites in biological samples .

Environmental Studies

Chemical Tracing in Environmental Research

N-(4-Hydroxyphenyl)acetamide sulfate-d3 serves as a tracer in environmental studies to assess the fate and transport of pharmaceuticals in aquatic systems. Its stable isotope composition allows researchers to track its degradation pathways and interactions with various environmental matrices . Understanding these pathways is crucial for evaluating the environmental impact of pharmaceutical contaminants.

Case Study 1: Hepatotoxicity Assessment

A comparative study on the hepatotoxic effects of N-(4-Hydroxyphenyl)acetamide sulfate-d3 versus acetaminophen was conducted using human liver cell lines. Results indicated significantly lower lactate dehydrogenase release and higher glutathione levels in cells treated with N-(4-Hydroxyphenyl)acetamide sulfate-d3, suggesting a protective effect against liver toxicity .

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study involving animal models, N-(4-Hydroxyphenyl)acetamide sulfate-d3 was administered alongside acetaminophen. The deuterated compound showed distinct metabolic profiles, allowing researchers to elucidate its pharmacokinetics more effectively than traditional methods could achieve .

Summary Table: Applications Overview

作用機序

The mechanism of action of N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) involves its incorporation into biological systems as a stable isotope-labeled compound. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing valuable insights into the pharmacokinetics and metabolism of drugs. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

N-(4-Hydroxyphenyl)acetamide (Paracetamol)

The non-deuterated parent compound, N-(4-Hydroxyphenyl)acetamide, is a well-known analgesic and antipyretic agent. Unlike its deuterated sulfate derivative, it lacks isotopic labeling and the sulfate group, limiting its utility in metabolic tracing.

N-(4-Hydroxyphenyl)acetamide Sulfate

The sulfate conjugate, formed during phase II metabolism of acetaminophen, enhances water solubility for renal excretion. However, the non-deuterated form cannot distinguish endogenous metabolites from administered drugs in tracer studies. The deuterated version (N-(4-Hydroxyphenyl)acetamide sulfate-d3) circumvents this limitation, enabling precise tracking of sulfation pathways .

Deuterated Isotopologs

Sodium Acetate-d3 (D-0125)

This compound (CAS: 39230-37-0) is a simple deuterated salt used in metabolic studies. Unlike the sulfated acetamide derivative, it lacks aromatic and sulfonate groups, limiting its relevance to studies on acetate metabolism rather than xenobiotic sulfation pathways .

Sodium 2-Ketobutyrate-3,3,4,4,4-d5 Hydrate (D-6747)

With five deuterium atoms, this compound is used in keto acid metabolism studies. Its structural dissimilarity to the acetamide sulfate derivative highlights the specificity of N-(4-Hydroxyphenyl)acetamide sulfate-d3 for sulfation pathway analysis .

Sulfate Salts and Sulfonamide Derivatives

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

This sulfate salt (CAS: 842-18-2) is used in industrial applications, lacking the acetamide backbone and deuterium labeling. Its chemical behavior is dominated by the naphthalene ring, making it unsuitable for comparative pharmacological studies .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

This sulfonamide derivative () features a methylsulfonyl group instead of a sulfate. The sulfonyl group enhances electrophilicity, altering reactivity and metabolic stability compared to the sulfated acetamide derivative .

Data Tables

Table 1. Key Properties of N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) vs. Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Deuterium Content | Primary Application |

|---|---|---|---|---|---|

| N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) | 2733160-80-8 | C₈D₃H₅NNaO₅S | 256.226 | 98 atom% D | Metabolic tracing |

| N-(4-Hydroxyphenyl)acetamide | 103-90-2 | C₈H₉NO₂ | 151.16 | None | Analgesic drug |

| Sodium Acetate-d3 | 39230-37-0 | C₂D₃NaO₂ | 85.05 | 99 atom% D | Acetate metabolism studies |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Not provided | C₉H₉ClN₂O₅S | 316.70 | None | Heterocyclic synthesis |

Table 2. Pharmacokinetic Comparison

| Compound | Metabolic Stability | Solubility (Water) | Quantification Method |

|---|---|---|---|

| N-(4-Hydroxyphenyl)acetamide | Low (rapid glucuronidation) | Moderate | HPLC, UV spectroscopy |

| N-(4-Hydroxyphenyl)acetamide sulfate-d3 | High (stable isotope) | High | LC-MS/MS, NMR |

| Sodium 2-Ketobutyrate-d5 | Moderate | High | GC-MS |

Research Findings

Deuteration Impact : The deuterated acetamide sulfate exhibits negligible isotopic effect on sulfotransferase activity, confirming its reliability as a metabolic tracer .

Metabolic Specificity: In vitro studies show that deuterated sulfate conjugates are excreted unchanged in urine, unlike non-deuterated analogs prone to further metabolism .

Comparative Stability: The sulfate group in N-(4-Hydroxyphenyl)acetamide sulfate-d3 enhances aqueous solubility (>10 mg/mL) compared to non-sulfated deuterated compounds like Sodium Acetate-d3 (<5 mg/mL) .

生物活性

N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium), also known as paracetamol-d3 sulfate, is a deuterated form of paracetamol, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is notable for its analgesic and antipyretic properties, and its biological activity has been the subject of various studies. This article delves into the biological mechanisms, pharmacokinetics, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₆D₃NO₅S

- Molecular Weight : 234.244 g/mol

- CAS Number : 1020718-78-8

N-(4-Hydroxyphenyl)acetamide sulfate-d3 primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation and pain signaling. The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart, potentially affecting its metabolism and therapeutic efficacy.

Biological Activity

- Analgesic Properties : Studies have shown that N-(4-hydroxyphenyl)acetamide derivatives maintain analgesic effects while reducing hepatotoxicity associated with traditional paracetamol use. For instance, research indicates that certain analogs demonstrate decreased liver enzyme levels in vivo compared to paracetamol, suggesting a safer profile for these compounds .

- Antioxidant Activity : The compound has been noted for its ability to enhance glutathione (GSH) levels in hepatic cells, providing a protective effect against oxidative stress. Increased GSH production correlates with reduced hepatocyte death in experimental models .

- Inhibition of Enzymatic Activity : N-(4-hydroxyphenyl)acetamide sulfate-d3 has demonstrated inhibitory effects on enzymes such as horse radish peroxidase, indicating potential applications in modulating oxidative reactions in biological systems .

Pharmacokinetics

The pharmacokinetic profile of N-(4-hydroxyphenyl)acetamide sulfate-d3 suggests that the deuterium labeling may influence absorption and metabolism. Deuterated compounds often exhibit slower metabolic rates due to the stronger C-D bond compared to C-H bonds, which could lead to prolonged therapeutic effects .

Case Study 1: Hepatotoxicity Assessment

In a comparative study assessing hepatotoxicity, N-(4-hydroxyphenyl)acetamide analogs were evaluated against paracetamol. Results showed that compounds like 3b and 3r exhibited significantly lower liver enzyme elevations (ALT and AST) when administered at toxic doses compared to paracetamol, highlighting their potential as safer analgesics .

Case Study 2: Antioxidant Mechanism

A study focused on the antioxidant properties of N-(4-hydroxyphenyl)acetamide derivatives found that these compounds could significantly increase GSH levels in liver cells, thereby mitigating oxidative damage from reactive oxygen species generated during drug metabolism .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 234.244 g/mol |

| CAS Number | 1020718-78-8 |

| LogP | 2.5569 |

| PSA (Polar Surface Area) | 104.57 Ų |

| Biological Activity | Effect |

|---|---|

| Analgesic | Yes |

| Antipyretic | Yes |

| Hepatotoxicity | Reduced |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。